Phosphoric acid, cadmium salt

説明

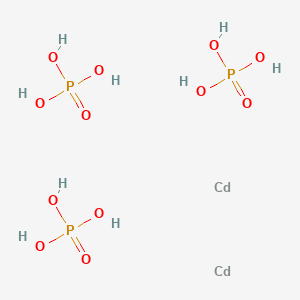

Structure

2D Structure

特性

IUPAC Name |

cadmium;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIEZXPVDTBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Cd].[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2H9O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930124 | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13847-17-1 | |

| Record name | Phosphoric acid, cadmium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Cadmium Phosphates

Solution-Based Synthesis Routes

Solution-based syntheses are widely employed for their versatility in producing a range of cadmium phosphate (B84403) materials with tailored morphologies. These methods involve the reaction of cadmium and phosphate precursors in a liquid medium.

Hydrothermal and solvothermal syntheses are powerful techniques that utilize aqueous or organic solvents, respectively, in sealed vessels (autoclaves) at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of highly crystalline products.

A notable hydrothermal approach involves using a water-soluble cadmium salt as the cadmium source and a water-soluble phosphate as the phosphorus source. For instance, ultralong nanowires of cadmium phosphate hydroxide (B78521) have been successfully synthesized from cadmium chloride (CdCl₂), sodium oleate (B1233923), and sodium dihydrogen phosphate (NaH₂PO₄) in an aqueous solution via hydrothermal treatment at 180°C for 24 hours. mdpi.comnih.gov In this process, sodium oleate acts as both a reactant to form a cadmium oleate precursor and as a structure-directing agent. mdpi.comnih.gov

The morphology of the resulting cadmium hydroxyapatite (B223615) can be influenced by reaction parameters. For example, using cadmium acetate (B1210297) (Cd(CH₃COO)₂) and sodium phosphate (Na₃PO₄) at temperatures between 140-200°C for 1-12 hours can produce hierarchical structures. mdpi.com Similarly, solvothermal methods have been employed, such as the reaction of metal acetate, di-tert-butyl phosphate, and 4,4'-bipyridine (B149096) in methanol (B129727) to produce cadmium-organic phosphate complexes. nih.gov A novel cadmium germanium phosphate, CdGe(OH)₃PO₄, has also been synthesized using solvothermal methods. osti.gov

| Cadmium Precursor | Phosphorus Precursor | Other Reagents/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Cadmium chloride (CdCl₂) | Sodium dihydrogen phosphate (NaH₂PO₄) | Sodium oleate, Water | 180°C, 24 h | Cadmium phosphate hydroxide nanowires | mdpi.comnih.gov |

| Cadmium nitrate (B79036) (Cd(NO₃)₂) | Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | Ammonia, Water | 200°C | Cadmium hydroxyapatite (fibers or bulk-like depending on pH) | mdpi.com |

| Cadmium acetate (Cd(CH₃COO)₂) | Sodium phosphate (Na₃PO₄) | Water | 140–200°C, 1–12 h | Cadmium hydroxyapatite hierarchical structures | mdpi.com |

| Cadmium acetate | Di-tert-butyl phosphate | 4,4'-bipyridine, Methanol | Room Temp or Solvothermal | [Cd(dtbp)₂(bpy)₂·2H₂O]n | nih.gov |

High-temperature solution methods involve mixing precursor solutions at elevated temperatures to drive the reaction. For example, cadmium hydroxyapatite crystals with varied morphologies have been synthesized through a high-temperature mixing method under hydrothermal conditions using solutions of cadmium nitrate, diammonium hydrogen phosphate, and ammonia. mdpi.comacs.org The pH of the reaction medium plays a critical role; at pH 11, an intermediate phase of Cd₂P₂O₇·5H₂O forms and rapidly converts to cadmium hydroxyapatite fibers. mdpi.com

The flux method is another high-temperature technique, primarily used for growing high-quality single crystals. In this approach, the reactants are dissolved in a molten salt (the flux), which acts as a solvent. Upon slow cooling, crystals of the desired compound precipitate from the flux. This method has been successfully used to synthesize novel cadmium phosphate compounds like Na₂Cd₅(PO₄)₄. researchgate.net Similarly, lead cadmium phosphate, Pb₂Cd₃(PO₄)₂(P₂O₇), and the nonlinear optical crystal material Cd₄BiO(BO₃)₃ have been prepared by flux methods. researchgate.net

Controlled precipitation is a common and straightforward method for synthesizing cadmium phosphates. This technique involves mixing solutions of soluble cadmium and phosphate salts, leading to the precipitation of the insoluble cadmium phosphate product. The properties of the precipitate, such as particle size and phase, are controlled by factors like pH, temperature, and reactant concentration.

Amorphous cadmium phosphate, identified as Cd₅H₂(PO₄)₄·4H₂O, can be obtained by a precipitation method from a basic aqueous solution. iaea.org The morphology of the resulting nanopowders consists of particles with sizes ranging from 30-60 nm. iaea.org The specific cadmium phosphate phase formed is highly dependent on pH. For instance, in acidic conditions (pH ≤ 5.0), Cd₅H₂(PO₄)₄·4H₂O is formed, while a mixture of Cd(H₂PO₄)₂, Cd₃(PO₄)₂, and Cd₅H₂(PO₄)₄·4H₂O is observed around pH 7.0. researchgate.net In alkaline conditions (pH > 8.5), amorphous cadmium phosphates are typically formed. researchgate.net

Precipitation can also be initiated from various precursor systems. The reaction between calcite (CaCO₃) and a cadmium-phosphate solution at high temperatures can lead to the precipitation of a cadmium-phosphate layer on the carbonate surface, effectively capturing cadmium. nih.gov Another approach involves the use of sulfide (B99878) precursors. The addition of a sulfide source, such as sodium hydrosulfide (B80085) (NaHS), to a partially neutralized phosphoric acid solution containing cadmium can precipitate cadmium sulfide. google.com This method is particularly relevant in the manufacturing of phosphate fertilizers to reduce cadmium content. google.com

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as versatile media for the synthesis of nanomaterials. rsc.orgresearchgate.net Their unique properties, such as low surface tension and high ionic strength, can influence nucleation and growth rates, allowing for control over particle size and morphology. researchgate.net

A facile, one-step method for producing nanopowder ammonium (B1175870) cadmium phosphate (NPACP) utilizes an ionic liquid as a template. acs.orgacs.org In this process, equimolar concentrations of cadmium nitrate tetrahydrate and diammonium hydrogen phosphate are dissolved in water, and an ionic liquid, such as 1-butyl-3-methyl imidazolium (B1220033) tetraphenylborate (B1193919) ([BMIM][BPh₄]), is added under vigorous stirring. acs.org The mixture is then aged, typically at 60°C for 12 hours, to facilitate nucleation and growth of the nanopowder, which is subsequently collected by centrifugation. acs.org This method is scalable and yields NPACP with excellent adsorption properties. acs.org

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, including complex phosphates, from a chemical solution (the 'sol'). The process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and its subsequent gelation into a solid network (gel).

Cadmium zinc phosphate (CdO-ZnO-P₂O₅) nanoporous materials have been synthesized using an advanced sol-gel process. rsc.orgrsc.org The procedure begins with preparing individual precursor solutions of cadmium, zinc, and phosphorus salts (e.g., cadmium nitrate, zinc acetate, and triethyl phosphate) dissolved in a solution of water and hydrochloric acid. rsc.orgrsc.org The cadmium and zinc salt solutions are combined, followed by the addition of the phosphate solution under vigorous stirring to form the composite sol. rsc.org This solution is allowed to mature, then dried at 200°C and calcined at 600°C to produce the final crystalline nanopowder. rsc.orgrsc.org This method has also been adapted using spin coating to grow cadmium zinc phosphate thin films on various substrates. researchgate.net

| Step | Description | Precursors/Reagents | Reference |

|---|---|---|---|

| 1. Precursor Solution Preparation | Individual precursor solutions are prepared. | Cadmium nitrate, Zinc acetate, Triethyl phosphate, Tungsten nitride, HCl, H₂O, Ethanol | rsc.orgrsc.org |

| 2. Sol Formation | Cadmium, zinc, and tungsten solutions are mixed, then added to the phosphate solution with stirring. | - | rsc.orgrsc.org |

| 3. Maturation (Aging) | The resulting sol is allowed to mature overnight in ambient air. | - | rsc.orgrsc.org |

| 4. Drying | The gel is dried to remove the solvent. | 200°C for 10 hours | rsc.orgrsc.org |

| 5. Calcination | The dried xerogel is heated at high temperature to form the final crystalline product. | 600°C for 3 hours | rsc.orgrsc.org |

Solid-State Reaction Pathways

Solid-state synthesis involves the reaction of solid precursors at high temperatures to form the desired product. This method is often used for large-scale production due to its simplicity, although it can require significant energy input.

Crystalline cadmium phenylphosphonates have been synthesized via solid-state reactions by mechanically grinding cadmium acetate with phenylphosphonic acid. d-nb.inforsc.org The stoichiometry of the reactants determines the final product; for example, grinding cadmium acetate dihydrate and phenylphosphonic acid in a 1:2 molar ratio yields Cd(HO₃PPh)₂. d-nb.info The reactions are performed in a milling vial, often with stainless steel balls, and can be monitored in situ using synchrotron powder X-ray diffraction (PXRD) to identify intermediates and understand the reaction mechanism. d-nb.inforsc.org

Another example of a solid-state route involves dry mixing stoichiometric amounts of cadmium oxide (CdO) and diammonium hydrogen phosphate ((NH₄)₂HPO₄). The homogenous powder mixture is then calcined at 400°C for several hours, followed by rapid cooling to obtain the final product.

Optimization of Synthetic Parameters for Tailored Morphologies and Structures

The morphology, crystal structure, and resulting properties of cadmium phosphate compounds are highly dependent on the specific conditions employed during their synthesis. By carefully controlling various experimental parameters, it is possible to tailor the final product for specific applications, ranging from nanostructured catalysts to materials with unique optical properties. Key parameters that can be optimized include reactant concentrations, temperature, reaction time, and the use of structure-directing agents.

The concentrations of precursor cadmium and phosphate ions, as well as their molar ratios and the pH of the reaction medium, are critical factors that dictate the composition and morphology of the resulting cadmium phosphate products.

Furthermore, studies on cadmium immobilization in soils have shown that an increase in available phosphate promotes the formation of cadmium phosphate precipitates, such as Cd₃(PO₄)₂. researchgate.net The reduction of available cadmium is attributed to the formation of these precipitates in soils with high pH. researchgate.net The concentration of the chelating agent Na₂EDTA has also been shown to significantly affect the extraction, and by extension, the reaction with cadmium from phosphate ore, with efficiency increasing as the concentration rises to an optimal level of 0.125 M. arabjchem.org

Table 1: Effect of Reactant Concentration and pH on Cadmium Phosphate Synthesis

| Precursors | Key Parameter(s) | Resulting Product/Morphology | Reference(s) |

|---|---|---|---|

| Cadmium salts (CdCl₂, Cd(NO₃)₂, etc.), Phosphates | pH, Reactant Concentrations | Hierarchical flowerlike Cd₅H₂(PO₄)₄·4H₂O microspheres | rsc.org |

| Ca(NO₃)₂, Cd(NO₃)₂, H₃PO₄, NH₄OH | pH of medium (6.8-7.0) | Cadmium-calcium-phosphate (CCP) catalyst with desired sediment structure | sryahwapublications.com |

| Cadmium in soil, P fertilizer | Available P concentration, High pH | Formation of Cd₃(PO₄)₂ precipitates | researchgate.net |

| Cadmium in phosphate ore, Na₂EDTA | Na₂EDTA concentration (0.125 M) | Optimal extraction efficiency of cadmium | arabjchem.orgresearchgate.net |

Temperature and the duration of the reaction are fundamental parameters in the synthesis of cadmium phosphates, influencing crystallinity, phase purity, and morphology. Different synthetic methods operate at vastly different temperature regimes to achieve specific outcomes.

For example, anhydrous tricadmium (B15196845) phosphate (Cd₃(PO₄)₂) can be prepared through a high-temperature solid-state reaction, where cadmium chloride reacts with diammonium phosphate at 800 °C. wikipedia.org In contrast, hydrothermal methods operate at lower temperatures. Ultralong nanowires of cadmium phosphate hydroxide (Cd₅(PO₄)₃(OH)) have been successfully synthesized via a hydrothermal treatment at 180 °C for 24 hours. mdpi.comnih.gov

Thermal treatment can also be used post-synthesis to transform cadmium phosphate compounds. Hierarchical flowerlike Cd₅H₂(PO₄)₄·4H₂O microspheres, when calcined, undergo transformation. rsc.org Thermal analysis shows a significant weight loss below 300 °C, corresponding to the loss of crystal water. rsc.org Calcination at 400 °C converts the precursor into hierarchical Cd₅(PO₄)₂P₂O₇, a material with a broader pore-size distribution compared to the original microspheres. rsc.org Reaction time is also crucial. In aqueous precipitation, the formation of Cd₅H₂(PO₄)₄·4H₂O hydrate (B1144303) occurs, which upon heating, yields a mixture of cadmium phosphate and cadmium pyrophosphate (Cd₂P₂O₇). wikipedia.org Studies on cadmium extraction kinetics, which can be analogous to formation reactions, show a two-step process: a rapid initial reaction followed by a more gradual phase, with equilibrium being approached over many hours. arabjchem.org

Table 2: Influence of Temperature and Time on Cadmium Phosphate Products

| Synthesis Method | Temperature | Time | Resulting Product/Morphology | Reference(s) |

|---|---|---|---|---|

| Solid-State Reaction | 800 °C | Not Specified | Tricadmium phosphate (Cd₃(PO₄)₂) | wikipedia.org |

| Hydrothermal | 180 °C | 24 h | Ultralong nanowires of cadmium phosphate hydroxide (Cd₅(PO₄)₃(OH)) | mdpi.comnih.gov |

| Calcination | 400 °C | Not Specified | Hierarchical Cd₅(PO₄)₂P₂O₇ (from Cd₅H₂(PO₄)₄·4H₂O precursor) | rsc.org |

| Aqueous Precipitation | Room Temperature | Not Specified | Cd₅H₂(PO₄)₄·4H₂O hydrate | wikipedia.orgiaea.org |

| Heating of Hydrate | >300 °C | Not Specified | Mixture of cadmium phosphate and cadmium pyrophosphate (Cd₂P₂O₇) | rsc.orgwikipedia.org |

The fabrication of cadmium phosphates with specific nanoscale morphologies, such as nanowires and nanoporous structures, often requires the use of structure-directing agents or templates. These agents control the nucleation and growth of the crystals, guiding them to form anisotropic or porous architectures.

A prime example is the synthesis of ultralong cadmium phosphate hydroxide (Cd₅(PO₄)₃(OH)) nanowires using a hydrothermal method. mdpi.comnih.gov In this process, sodium oleate serves a dual role: it first reacts with the cadmium source to form a cadmium oleate precursor and subsequently acts as a structure-directing agent to guide the one-dimensional growth of the nanowires. mdpi.com The amount of sodium oleate used has a significant impact on the final morphology of the product. mdpi.comresearchgate.net

Ionic liquids can also serve as templates for creating nanostructures. Nanopowder ammonium cadmium phosphate (NPACP) has been synthesized using 1-butyl-3-methyl imidazolium tetraphenylborate, [BMIM][BPh₄], as a template. acs.org This simple, one-step method, which utilizes an ionic liquid with a large anion, is noted to be suitable for scaling up. acs.org

Furthermore, nanoporous materials have been developed using methods like the sol-gel process. Tungsten-doped cadmium zinc phosphate nanoporous materials were synthesized using a sol-gel technique, which resulted in well-ordered nanoparticles with a homogeneous distribution. rsc.orgnih.govresearchgate.net The resulting materials exhibit a mesoporous structure with dual-porosity characteristics, making them promising for applications in energy storage and sensing. rsc.orgnih.govresearchgate.net

Table 3: Use of Templates and Structure-Directing Agents in Cadmium Phosphate Synthesis

| Template/Agent | Synthesis Method | Resulting Nanostructure | Precursors | Reference(s) |

|---|---|---|---|---|

| Sodium Oleate | Hydrothermal | Ultralong Nanowires (Cd₅(PO₄)₃(OH)) | CdCl₂, NaH₂PO₄, Sodium Oleate | mdpi.comnih.govresearchgate.net |

| Ionic Liquid ([BMIM][BPh₄]) | Ionic-Liquid-Assisted | Nanopowder (Ammonium Cadmium Phosphate) | Not Specified | acs.org |

| None specified (Sol-Gel process control) | Sol-Gel | Nanoporous Material (Tungsten-doped Cadmium Zinc Phosphate) | Cadmium and Zinc sources, Triethyl phosphate, Tungsten nitride | rsc.orgnih.govresearchgate.netrsc.org |

Advanced Characterization and Structural Elucidation of Cadmium Phosphates

Crystallographic Investigations

Crystallography serves as the cornerstone for determining the three-dimensional structure of cadmium phosphate (B84403) compounds. Through the diffraction of X-rays by the crystalline lattice, precise information about atomic positions, bond lengths, and bond angles can be obtained.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of atomic arrangements within a crystal lattice. This technique has been successfully employed to characterize various cadmium phosphate compounds. For instance, single crystals of tricadmium (B15196845) orthophosphate (β-Cd₃(PO₄)₂) have been synthesized via hydrothermal routes, and their structure was determined using SC-XRD. nih.goviucr.org This analysis reveals the exact spatial coordinates of each cadmium, phosphorus, and oxygen atom. nih.goviucr.org

Similarly, the structures of two basic cadmium phosphates, dicadmium orthophosphate hydroxide (B78521) (Cd₂(PO₄)OH) and pentacadmium bis(orthophosphate) tetrakis(hydroxide) (Cd₅(PO₄)₂(OH)₄), were elucidated from single crystals obtained under hydrothermal conditions. iucr.orgresearchgate.netiucr.org For Cd₂(PO₄)OH, the analysis identified an asymmetric unit comprising two cadmium, one phosphorus, and five oxygen sites. iucr.orgiucr.orgnih.gov In the case of Cd₅(PO₄)₂(OH)₄, the asymmetric unit was found to contain five cadmium, two phosphorus, and twelve oxygen sites. iucr.orgnih.gov These studies provide foundational data on bond distances and angles, confirming the high quality of the crystallographic models. nih.gov

PXRD is also crucial in synthetic chemistry to identify products and any potential by-products. For example, in the synthesis of Cd₂(PO₄)OH, PXRD revealed the presence of α-TeO₂ as a side product. iucr.org Likewise, for the Cd₅(PO₄)₂(OH)₄ batch, the technique identified Cd(OH)₂ alongside the desired product. iucr.org The method is also used to characterize materials synthesized through various means, such as the amorphous cadmium phosphate Cd₅H₂(PO₄)₄·4H₂O obtained by a precipitation method, and to compare simulated and experimental diffraction patterns to validate the crystal structure of complex coordination polymers. researchgate.netiaea.org

The combination of single-crystal and powder X-ray diffraction allows for the precise determination of the crystal system, space group, and unit cell parameters, which define the symmetry and dimensions of the repeating unit in the crystal. Different cadmium phosphate compounds exhibit a variety of crystal structures.

For example, β-Cd₃(PO₄)₂ crystallizes in the monoclinic system with space group P2₁/n. nih.goviucr.orgiucr.org In contrast, Cd₅(PO₄)₂(OH)₄ adopts an orthorhombic structure with the space group P2₁2₁2₁. iucr.orgnih.gov Other cadmium phosphates, such as KCd₆P₇O₂₄ and KCd₃P₃O₁₁, crystallize in the monoclinic P2₁/m and orthorhombic Pbcm space groups, respectively. rsc.org These parameters are fundamental for describing the crystal's structure and for comparing it with other known materials.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|---|

| Tricadmium orthophosphate | β-Cd₃(PO₄)₂ | Monoclinic | P2₁/n | a = 9.1861, b = 10.3349, c = 21.689, β = 99.575 | nih.gov |

| Potassium Cadmium Phosphate | KCd₆P₇O₂₄ | Monoclinic | P2₁/m | a = 5.4887, b = 27.154, c = 6.7732, β = 107.148 | rsc.org |

| Potassium Cadmium Phosphate | KCd₃P₃O₁₁ | Orthorhombic | Pbcm | a = 8.2828, b = 9.1660, c = 12.4341 | rsc.org |

| Dicadmium orthophosphate hydroxide | Cd₂(PO₄)OH | Monoclinic | I2/a | - | iucr.orgiucr.org |

| Pentacadmium bis(orthophosphate) tetrakis(hydroxide) | Cd₅(PO₄)₂(OH)₄ | Orthorhombic | P2₁2₁2₁ | - | iucr.orgnih.gov |

The [PO₄] tetrahedron is a common feature, which can exist as isolated units or polymerize into more complex FBUs such as pyrophosphate ([P₂O₇]) or larger chains and rings. rsc.org In β-Cd₃(PO₄)₂, the structure is built from isolated [PO₄] tetrahedra. nih.goviucr.org In contrast, compounds like KCd₆P₇O₂₄ and KCd₃P₃O₁₁ are notable for containing two different types of P–O FBUs simultaneously, such as [P₂O₇] and [P₃O₁₀] groups. rsc.orgrsc.org

The cadmium ions are typically coordinated by oxygen atoms, forming [CdOₙ] polyhedra with various coordination numbers (n). In β-Cd₃(PO₄)₂, cadmium atoms exhibit two coordination environments, with six atoms located in five-coordinate polyhedra and three atoms in six-coordinate polyhedra. nih.goviucr.org In Cd₅(PO₄)₂(OH)₄, all five distinct cadmium sites are surrounded by six oxygen atoms, forming distorted octahedra ([CdO₆]). nih.govnih.gov These [CdOₙ] polyhedra link with each other and with the phosphate tetrahedra through shared vertices or edges, creating complex three-dimensional frameworks. nih.goviucr.org For example, the structure of Cd₅(PO₄)₂(OH)₄ features corrugated ribbons formed by edge- and vertex-sharing [CdO₆] octahedra, which are then linked by [PO₄] tetrahedra. iucr.orgiucr.orgnih.gov

A powerful aspect of structural analysis is the ability to make quantitative comparisons between synthetic compounds and known minerals, revealing isotypic relationships (having the same structure type). Several cadmium phosphates have been found to adopt the crystal structures of naturally occurring minerals.

A notable example is Cd₂(PO₄)OH, which adopts the triplite [(Mn,Fe)₂(PO₄)F] structure type. iucr.orgiucr.orgnih.gov This is significant because similar M₂(XO₄)OH compounds typically crystallize in the triploidite structure, highlighting a unique structural choice for this specific cadmium phosphate. iucr.org

Another example is Cd₅(PO₄)₂(OH)₄, which is isotypic with the mineral arsenoclasite [Mn₅(AsO₄)₂(OH)₄]. iucr.orgnih.govnih.gov Quantitative comparisons can be made with other compounds in this family, such as those where M = Mn or Co and X = As or V, to understand the subtle structural changes that occur with cation and anion substitution. iucr.org Such comparisons provide valuable insights into the principles of crystal chemistry and can help predict the structures of new materials.

Spectroscopic Characterization Techniques

While crystallography provides a static picture of the atomic arrangement, spectroscopic techniques offer complementary information about the chemical bonding, vibrational modes, and local environments within the structure. Infrared (IR) spectroscopy has been used to characterize cadmium phosphates. In the case of β-Cd₃(PO₄)₂, IR analysis confirms the presence of isolated phosphate tetrahedra in the structure, which is consistent with the findings from X-ray diffraction. nih.goviucr.orgiucr.org The observed vibrational bands can be assigned to specific modes, such as the symmetric and asymmetric P–O stretching and O–P–O bending modes of the PO₄ groups. iucr.org In studies of cadmium invert sodium phosphate glasses, FTIR and NMR spectroscopy have been used to analyze the phosphate network, identifying different phosphate units (Q¹ and Q²) and the formation of non-bridging oxygens upon the addition of cadmium oxide. tandfonline.com

Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy) for Molecular Structure and Bonding Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for elucidating the molecular structure and bonding within cadmium phosphates. These techniques probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

In the study of cadmium phosphate glasses, FTIR and Raman spectroscopy have been employed to investigate structural characteristics. researchgate.net For instance, in erbium-doped alkali cadmium phosphate glasses, these techniques helped in understanding the structural changes within the glass network. researchgate.net The presence of the (PO₄)³⁻ functional group in sodium cadmium orthophosphate has been confirmed by both FTIR and Raman spectroscopy. researchgate.net The analysis of vibrational spectra allows for the identification of different phosphate groups and their coordination environment within the material. The primary features in the Raman spectra of various phosphate minerals, including those containing cadmium, are the strong symmetric stretching mode (ν₁) of the PO₄³⁻ ions observed between 950–990 cm⁻¹, antisymmetric stretching vibrations (ν₃) in the 1000–1175 cm⁻¹ range, and weaker bands corresponding to bending modes (ν₂) and (ν₄) at 400–500 cm⁻¹ and 550–640 cm⁻¹, respectively. researchgate.net

The following table summarizes the key vibrational modes observed in cadmium phosphate compounds:

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment | Reference |

| ν₁ (symmetric stretching) | 950–990 | PO₄³⁻ | researchgate.net |

| ν₃ (antisymmetric stretching) | 1000–1175 | PO₄³⁻ | researchgate.net |

| ν₂ (bending) | 400–500 | PO₄³⁻ | researchgate.net |

| ν₄ (bending) | 550–640 | PO₄³⁻ | researchgate.net |

These vibrational signatures are instrumental in identifying the specific phosphate phases and understanding the local atomic arrangement in cadmium phosphate materials. researchgate.netresearchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Chemical States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS has been utilized to study the surface of cadmium phosphate materials. For example, in the investigation of cadmium sulfide (B99878) (CdS) quantum dots conjugated in a porous phosphate heterostructure, XPS showed a surface S/Cd atomic ratio of 1.09. materials-science.info In studies involving the co-adsorption of cadmium and phosphate on other materials, XPS has been crucial in determining the chemical state of the adsorbed species. For instance, when cadmium and phosphate were co-adsorbed on Al13 pillared montmorillonite, XPS analysis showed a different binding energy for Cd3d in the simultaneous system compared to the single system, suggesting the formation of ternary surface complexes. rsc.org Similarly, in a study of cadmium and phosphate co-adsorption on goethite, XPS was one of the techniques used to elucidate the dominant mechanisms, which included electrostatic adsorption and the formation of ternary complexes. nih.gov

The binding energies of the core level electrons are characteristic of a specific element and its chemical environment. Below is a table indicating the typical binding energy regions for elements of interest in cadmium phosphate analysis.

| Element | Core Level | Typical Binding Energy (eV) | Reference |

| Cadmium | Cd 3d | ~405, ~412 | rsc.org |

| Phosphorus | P 2p | ~133 | rsc.org |

| Oxygen | O 1s | ~531 | - |

| Sulfur | S 2p | ~162 | materials-science.info |

These values can shift depending on the chemical bonding and coordination of the atoms at the surface, providing valuable insights into the surface chemistry of cadmium phosphates.

Photoluminescence Measurements and Spectral Analysis

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides information about the electronic structure and optical properties of materials. It involves the excitation of a material with light, followed by the emission of photons as the material returns to its ground state.

Cadmium phosphate materials, particularly when doped with rare-earth elements or in the form of quantum dots, exhibit interesting photoluminescence properties. For instance, erbium-doped cadmium phosphate glasses have been shown to yield intense green emission upon excitation. researchgate.net Cadmium sulfide (CdS) quantum dots within a porous phosphate heterostructure display fluorescence with a maximum emission intensity at 575 nm. materials-science.info The luminescence properties of cadmium phosphates can also be self-activated. Layered zirconium phosphates containing cadmium have shown unusual photoluminescence in the UV-vis spectral region, which is attributed to a charge transfer mechanism from oxygen to zirconium within the crystal structure. acs.org

The following table summarizes the photoluminescence characteristics of some cadmium-containing phosphate systems:

| Material System | Excitation Wavelength (nm) | Emission Peak (nm) | Reference |

| Er³⁺-doped cadmium phosphate glass | 379 | 545 (Green) | researchgate.net |

| CdS quantum dots in porous phosphate | - | 575 | materials-science.info |

| Layered Zirconium Phosphate with Cadmium | 243 | 300, 380-430, 450-600 | acs.org |

These photoluminescence properties are highly dependent on the composition, crystal structure, and presence of any dopants or defects in the cadmium phosphate material. researchgate.netmaterials-science.infoacs.org

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a material. This absorption is related to the electronic transitions occurring within the material, providing information about its electronic structure and optical band gap.

In the study of sodium cadmium orthophosphate, UV-Vis absorption bands have been attributed to the charge transfer from oxygen ligands to the central phosphorus atom within the PO₄³⁻ groups. researchgate.net The optical absorbance data can be used to determine the optical band gap of the material using the Kubelka-Munk function. researchgate.net For β-Cd₃(PO₄)₂, the UV-Vis absorption spectrum has been used to determine its band-gap energy. researchgate.net The study of cadmium phosphates has also revealed materials with a wide ultraviolet transparency window, indicating short UV cut-off edges. nih.gov

The table below presents optical property data for a cadmium phosphate compound.

| Compound | Wavelength Range (nm) | Key Finding | Reference |

| Sodium Cadmium Orthophosphate | 200-800 | Absorption due to charge transfer in PO₄³⁻ groups | researchgate.net |

| β-Cd₃(PO₄)₂ | - | Determination of band-gap energy | researchgate.net |

| KCd₆P₇O₂₄ and KCd₃P₃O₁₁ | - | Wide ultraviolet transparency window | nih.gov |

The optical properties determined by UV-Vis spectroscopy are critical for applications in optical devices and photocatalysis.

Microscopic and Morphological Characterization

The physical form and structure of cadmium phosphate materials at the micro- and nanoscale significantly influence their properties and applications. Electron microscopy techniques are indispensable for visualizing and analyzing these features.

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography and morphology of materials at high magnifications. It provides detailed information about the shape, size, and arrangement of particles and nanostructures.

SEM has been widely used to characterize various cadmium phosphate materials. For instance, SEM images of cadmium-phosphate crystals have revealed self-assembled, sail-shaped structures. researchgate.net In the synthesis of cadmium phosphate nanopowders, atomic force microscopy (AFM), a related technique, showed the presence of nanosized particles with sizes in the range of 30-60 nm. iaea.org SEM analysis of cadmium phosphate precipitates formed during immobilization studies showed that the crystallinity of the solid decreased with increasing pH. nih.gov Furthermore, when cadmium is co-precipitated with struvite, SEM reveals a roughened surface of the struvite crystals. nih.gov

The morphology of cadmium phosphates can vary significantly depending on the synthesis conditions. The table below summarizes some observed morphologies.

| Material | Observed Morphology | Analytical Technique | Reference |

| Cadmium-Phosphate Crystals | Sail-shaped structures | SEM | researchgate.net |

| Cadmium Phosphate Nanopowders | Nanosized particles (30-60 nm) | AFM | iaea.org |

| Cadmium Phosphate Precipitates | Decreased crystallinity with increasing pH | SEM | nih.gov |

| Struvite with Cadmium Co-precipitation | Roughened crystal surface | SEM | nih.gov |

These morphological details are crucial for understanding the formation mechanisms and for tailoring the properties of cadmium phosphate materials for specific applications.

Energy Dispersive X-ray (EDX) Analysis for Elemental Composition Mapping

Energy Dispersive X-ray (EDX) analysis, often coupled with SEM, is a technique used for the elemental analysis or chemical characterization of a sample. It provides information on the elemental composition of the material being imaged.

EDX has been instrumental in confirming the elemental composition of cadmium phosphate materials. In the analysis of cadmium-phosphate crystals, the EDX spectrum confirmed the presence of cadmium and phosphorus. researchgate.net When studying the co-precipitation of cadmium with struvite, EDX can be used to map the distribution of cadmium on the surface of the struvite crystals. Similarly, in the context of cadmium sulfide crystallites formed by bacteria in a phosphate-buffered medium, EDX analysis established that the particles were a combination of cadmium sulfide and cadmium phosphates. nih.gov

The following table provides examples of elemental compositions determined by EDX.

| Sample | Detected Elements | Key Finding | Reference |

| Cadmium-Phosphate Crystals | Cd, P | Confirmation of elemental composition | researchgate.net |

| Extracellular particles from Klebsiella aerogenes | Cd, S, P, O | Particles are a mix of cadmium sulfide and cadmium phosphates | nih.gov |

EDX provides a qualitative and semi-quantitative analysis of the elemental distribution, which is essential for confirming the successful synthesis of the desired cadmium phosphate compound and for understanding the distribution of elements in composite materials.

Thermal Analysis (e.g., Thermogravimetric Analysis) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a technique used to evaluate the thermal stability of materials by measuring changes in mass as a function of temperature. researchgate.netacs.org

Studies on cadmium-containing phosphate materials have demonstrated their thermal properties. For instance, TGA of cadmium-doped zinc phosphate (CDZP) crystals revealed a three-stage decomposition process corresponding to the loss of water molecules. aip.org The crystal was found to be stable in its anhydrous phosphate phase above 600°C. aip.org In another study, pure barium phosphate crystals were stable up to 330°C, while cadmium-doped barium phosphate was stable up to 240°C, indicating that the pure crystals were more thermally stable. researchgate.net

Research on lead cadmium phosphate, Pb₂Cd₃(PO₄)₂(P₂O₇), showed that it is thermally stable with almost no weight loss up to 1000°C and melts congruently. tku.edu.tw Similarly, two other cadmium phosphates, KCd₆P₇O₂₄ and KCd₃P₃O₁₁, also exhibited good thermal stability. researchgate.net The introduction of tungsten into cadmium zinc phosphate has been shown to reduce the material's coordinated water content and enhance its thermal stability. rsc.orgrsc.org

The following table details the decomposition stages of a Cadmium Doped Zinc Phosphate (CDZP) crystal. aip.org

| Decomposition Phase | Temperature Range (°C) | Weight Loss (%) | Molecules Lost |

| Phase 1 | 41 - 99 | 2.71 | 0.75 H₂O |

| Phase 2 | 99 - 195 | 6.65 | 1.75 H₂O |

| Phase 3 | 195 - 322 | 8.85 | Remaining coordinated water |

| This table outlines the thermal decomposition process of a CDZP crystal, including temperature ranges, weight loss percentages, and the corresponding loss of water molecules. |

Electronic Structure and Related Optical Property Investigations

First-Principles Studies and Theoretical Calculations of Electronic Band Structure

First-principles calculations, based on density functional theory (DFT), are employed to investigate the electronic structure, bonding, and optical properties of cadmium phosphate materials. aip.orgmdpi.com These theoretical studies provide insights into the relationships between the crystal structure and the material's properties. tku.edu.twresearchgate.net

For the compound Pb₂Cd₃(PO₄)₂(P₂O₇), first-principles studies have been used to clarify the relationship between its electronic structure and optical properties. tku.edu.tw In the case of pyrophosphate crystals with the general formula A₂M(H₂P₂O₇)₂·2H₂O, DFT calculations have revealed complex interactions between the constituent ions, leading to a range of electronic behaviors from metallic to semiconducting. mdpi.com

Theoretical calculations for various cadmium-containing phosphates, such as RbCd(PO₃)₃, have been performed to determine their electronic band structures and the nature of their valence and unoccupied states. ioffe.ru Studies on cadmium arsenate apatites have shown that the substitution of calcium with cadmium can significantly reduce the fundamental band gap. aip.org

Optical Band Gap Determination and Ultraviolet Transparency Window Analysis

The optical band gap is a crucial property of cadmium phosphate materials, influencing their potential applications in optoelectronics. rsc.org This property is often investigated through optical absorption studies. sif.it

For cadmium phosphate glasses, the optical band gap can be tuned by altering the composition. For example, in xCdO–(100 – x)P₂O₅ glasses, the optical band gap was found to decrease with increasing CdO content. researchgate.net The addition of other oxides also affects the band gap. Adding 5% La₂O₃ to a cadmium phosphate binary glass decreased the band gap from 3.45 eV to 3.30 eV. sif.itiaea.org Similarly, increasing the nickel oxide content in cadmium phosphate glasses leads to a decrease in the optical band gap values. researchgate.net In sodium zinc phosphate glasses doped with cadmium oxide, the optical energy gap was found to decrease from 3.42 to 3.14 eV as the CdO content increased. ucv.ro

Some cadmium phosphates exhibit a wide ultraviolet (UV) transparency window. For instance, β-Cd(PO₃)₂ has a cutoff edge below 190 nm, which is significant for a cadmium-based inorganic compound. acs.org The cadmium phosphates KCd₆P₇O₂₄ and KCd₃P₃O₁₁ also show short UV cut-off edges. researchgate.net

The table below shows the effect of composition on the optical band gap of various cadmium phosphate glasses.

| Glass Composition | Optical Band Gap (eV) |

| 50% CdO-50% P₂O₅ | 3.45 sif.itiaea.org |

| 5% La₂O₃-45% CdO-50% P₂O₅ | 3.30 sif.itiaea.org |

| Sodium zinc phosphate glass (base) | 3.42 ucv.ro |

| Sodium zinc phosphate glass (with increased CdO) | 3.14 ucv.ro |

| This table illustrates how the optical band gap of cadmium phosphate glasses changes with different compositions. |

Non-linear Optical Property Studies

The non-linear optical (NLO) properties of cadmium phosphate materials are of interest for applications in devices like solid-state lasers and optical fibers. researchgate.net The presence of cadmium oxide in phosphate glasses can enhance their non-linear optical behavior. openaccessjournals.com

In cadmium phosphate glasses containing nickel oxide, the non-linear refractive index has been investigated and these glasses are considered to be in the category of non-linear optical materials. researchgate.net The introduction of Cd²⁺ with a d¹⁰ electronic configuration in phosphates can lead to a large birefringence, a key NLO property. acs.org For example, β-Cd(PO₃)₂ possesses a large birefringence of 0.059@1064 nm. acs.org

Phosphate glasses doped with CdSe quantum dots have also been studied for their non-linear optical properties. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to characterize the electrochemical properties of cadmium phosphate materials, which are relevant for applications in energy storage and sensors. rsc.orgrsc.orgconsensus.app These methods are often employed to study electron transfer rates and the performance of materials as electrodes. nih.gov

In a study of tungsten-doped cadmium zinc phosphates, CV and EIS were used to test materials with varying tungsten concentrations. rsc.org The experiments were conducted in a mixture of ferro/ferricyanide and KCl as a supporting electrolyte. rsc.org The results identified that a 2.0% tungsten doping level led to improved charge transfer and specific capacitance, indicating its potential for use in supercapacitors. rsc.orgrsc.org Furthermore, a 2.0% W-doped electrode showed excellent performance in hydrogen peroxide sensing. rsc.org

The electrochemical performance of electrodes can be evaluated in different solutions. For instance, characterization is sometimes performed in a phosphate buffer solution containing [Fe(CN)₆]³⁻/⁴⁻, which is a common medium for sensor development. semanticscholar.org

Environmental Geochemistry and Ecotoxicological Implications of Cadmium Phosphates

Sources and Environmental Pathways of Cadmium Contamination Related to Phosphate (B84403) Compounds

The presence and mobility of cadmium in the environment are influenced by both natural and human-induced factors. Understanding these sources and pathways is crucial for assessing the ecotoxicological risks associated with cadmium phosphate compounds.

Geogenic, or natural, sources of cadmium in the environment are primarily linked to the weathering of rocks and minerals that contain cadmium. Cadmium can be found in sulfide (B99878) ores of zinc, lead, and copper, as well as in phosphorites and black shales. The weathering of these materials can release cadmium into soils and aquatic systems. For instance, soils derived from Jurassic oolitic limestone have been found to have high cadmium concentrations due to the parent rock's composition. Similarly, the weathering of black shales, which can be rich in cadmium, is a significant natural source of this heavy metal in some regions.

Anthropogenic, or human-caused, inputs significantly contribute to environmental cadmium contamination. Mining and smelting of non-ferrous metals are major sources, releasing cadmium into the atmosphere, which can then be deposited onto soil and water. Industrial activities such as the production of nickel-cadmium batteries, pigments, and plastics also contribute to cadmium emissions. A significant industrial source of cadmium is the manufacturing of phosphate fertilizers, where cadmium present in the raw phosphate rock is transferred to the final fertilizer product. The combustion of fossil fuels and the incineration of municipal and sewage sludge are other notable anthropogenic pathways for cadmium release into the environment.

Table 1: Anthropogenic Sources and Mean Cadmium Content in Contaminated Soils

| Source of Contamination | Mean Cadmium Content (mg/kg) | Maximum Cadmium Content (mg/kg) |

|---|---|---|

| Mining and metal industry | 37.6 | 289 |

| Fertilizers, chemicals, petroleum production | 0.51 | 2.13 |

| Textiles | 42.0 | 83.6 |

| Leathers | 0.63 | 1.26 |

| Nonmetallic mineral products | 25.8 | 72.0 |

This table presents data on cadmium concentrations in soils affected by various industrial activities.

Phosphate fertilizers are a primary and widespread source of cadmium input into agricultural soils. nih.govtandfonline.comresearchgate.net The raw material for these fertilizers, phosphate rock, naturally contains varying concentrations of cadmium. tandfonline.comnih.gov Phosphate rocks of sedimentary origin, which account for the majority of global production, generally have higher cadmium concentrations compared to those of igneous origin. nih.govnih.gov Concentrations of cadmium in phosphate rock can range from less than 1 mg/kg to over 500 mg/kg, depending on its geological source. nih.gov

During the production of phosphoric acid and phosphate fertilizers, a significant portion of the cadmium from the rock is transferred to the final product. nih.gov The long-term and repeated application of these fertilizers leads to the gradual accumulation of cadmium in agricultural soils. tandfonline.comascelibrary.org The rate of accumulation depends on the cadmium concentration in the fertilizer, the application rate, and the removal of cadmium through crop uptake and leaching. tandfonline.com In many agricultural regions, the input of cadmium from phosphate fertilizers is the most significant anthropogenic source. nih.gov

Table 2: Cadmium Concentration in Phosphate Rocks from Various Origins

| Origin | Cadmium Concentration (mg/kg) |

|---|---|

| Florida and North Carolina, USA | 5 to 15 |

| Idaho, USA | 30 to 300 |

| North Africa (e.g., Morocco) | Up to ~60, with some studies reporting >500 |

This table illustrates the variability of cadmium content in phosphate rocks based on their geographical origin.

Once in the soil, cadmium can be taken up by plants, entering the food chain. nih.govresearchgate.net This process is known as bioaccumulation. The amount of cadmium accumulated by a plant depends on various factors, including the plant species, soil properties, and the concentration of bioavailable cadmium. acs.org Certain crops, such as leafy vegetables (e.g., spinach, lettuce) and root vegetables (e.g., potatoes), are known to accumulate higher levels of cadmium. researchgate.netresearchgate.net

Cadmium then moves up the food chain as herbivores consume contaminated plants and are, in turn, consumed by carnivores. wur.nl This process is called trophic transfer. wur.nl In aquatic ecosystems, cadmium is absorbed by organisms like phytoplankton and zooplankton, which are then consumed by larger organisms such as fish and crustaceans. wur.nl While some studies suggest that cadmium does not consistently biomagnify (i.e., its concentration does not always increase at successively higher trophic levels), there is evidence of cadmium biomagnification in specific freshwater and marine food webs. unito.ittandfonline.comnih.govmdpi.com For example, studies have shown cadmium enrichment at higher trophic levels in certain aquatic invertebrate and fish communities. unito.ittandfonline.com The accumulation of cadmium in the food chain poses a significant risk to wildlife and human health. nih.govresearchgate.netresearchgate.net

Cadmium Speciation and Mobility in Environmental Matrices

The environmental impact of cadmium is largely determined by its chemical form, or speciation, and its ability to move within soil and water systems. These factors influence its bioavailability and potential for uptake by organisms.

The bioavailability of cadmium in soil is heavily influenced by a range of physicochemical factors. Soil pH is one of the most critical factors; cadmium mobility and bioavailability generally increase as soil pH decreases (becomes more acidic). nih.govresearchgate.net In acidic soils, cadmium tends to exist as the more mobile and bioavailable free cadmium ion (Cd²⁺). researchgate.net Conversely, in alkaline soils, cadmium is more likely to precipitate as insoluble compounds, such as cadmium carbonate or cadmium phosphate, reducing its availability for plant uptake. nih.govresearchgate.net

Soil organic matter also plays a crucial role in cadmium speciation. Organic matter can bind with cadmium, forming stable complexes that can either increase or decrease its mobility and bioavailability depending on the nature of the organic matter. Soluble organic matter can form mobile complexes with cadmium, facilitating its transport through the soil profile. nih.gov On the other hand, solid-phase organic matter can adsorb cadmium, reducing its concentration in the soil solution and thus its availability to plants. Other factors influencing cadmium bioavailability include the presence of other ions that can compete with cadmium for uptake by plants, and the soil's clay content and type, which can affect cadmium adsorption. researchgate.net

The mobility of cadmium in soils is also controlled by its interaction with various mineral and carbonaceous components. Goethite (α-FeOOH), a common iron oxide in many soils, has a high capacity for adsorbing cadmium. nih.govtandfonline.com This adsorption is strongly pH-dependent, with increased adsorption at higher pH levels. tandfonline.comascelibrary.org The presence of other ions, such as calcium (Ca²⁺), can compete with cadmium for adsorption sites on goethite, potentially increasing cadmium's mobility. nih.gov Phosphate can enhance the adsorption of cadmium onto goethite, likely due to electrostatic attraction between the negatively charged phosphate and the positively charged cadmium ion at the mineral surface. wur.nlnih.govwur.nl Desorption of cadmium from goethite can be influenced by organic compounds found in the rhizosphere, such as siderophores and organic acids, which can chelate cadmium and enhance its release. researchgate.net

Graphene oxide, a carbon-based nanomaterial, has also been studied for its interaction with cadmium in soil. Graphene oxide possesses a large surface area and numerous oxygen-containing functional groups, which give it a high adsorption capacity for cadmium. acs.orgunito.it However, the effect of graphene oxide on cadmium bioavailability to plants can be complex. While it can adsorb cadmium, potentially reducing its immediate availability, some studies suggest that it can also increase the exchangeable fraction of cadmium in the soil, which may lead to increased uptake by plants. acs.org The presence of graphene oxide can also influence soil pH, which in turn affects cadmium speciation and mobility. tandfonline.comtandfonline.combohrium.com

Table 3: Factors Influencing Cadmium Adsorption on Goethite and Graphene Oxide

| Soil Component | Influencing Factors | Effect on Cadmium Adsorption |

|---|---|---|

| Goethite | Increasing pH | Increases adsorption tandfonline.comascelibrary.org |

| Presence of competing cations (e.g., Ca²⁺) | Decreases adsorption nih.gov | |

| Presence of phosphate | Enhances adsorption wur.nlnih.govwur.nl | |

| Presence of organic acids/siderophores | Can enhance desorption researchgate.net | |

| Graphene Oxide | High surface area and functional groups | High adsorption capacity acs.orgunito.it |

| Can alter soil pH | Indirectly affects adsorption and mobility tandfonline.comtandfonline.combohrium.com | |

| Can increase exchangeable Cd fraction | May increase plant uptake acs.org |

This table summarizes the key factors affecting the adsorption and desorption of cadmium on the soil components goethite and graphene oxide.

Formation of Cadmium-Phosphate Complexes and Precipitates in Soil Systems

The interaction between cadmium and phosphate in soil is a critical factor controlling the mobility and bioavailability of cadmium. The application of phosphate fertilizers to agricultural lands can significantly influence these processes. In soil environments, cadmium can form various complexes and precipitates with phosphate, effectively immobilizing it and reducing its uptake by plants.

The primary mechanism for this immobilization is the formation of insoluble cadmium-phosphate compounds, such as cadmium phosphate (Cd₃(PO₄)₂). This precipitation is highly dependent on soil pH. In neutral to alkaline soils, the formation of these precipitates is more favorable, leading to a decrease in the concentration of soluble cadmium in the soil solution. hep.com.cnhep.com.cn However, in acidic soils, the mobility of cadmium can be controlled by the amount of soluble organic matter. hep.com.cn

When phosphate fertilizers are applied to soil, they can induce changes in pH and promote the allocation of cadmium into less available forms. hep.com.cn The addition of phosphate can increase the negative charge of soil particles, which in turn enhances the adsorption of positively charged cadmium ions (Cd²⁺). researchgate.net While direct precipitation of cadmium phosphate minerals may not occur at typical fertilizer application rates, the adsorption of cadmium onto soil particles is a significant immobilization pathway. researchgate.net

It is important to note that the relationship is complex; at low phosphate concentrations, cadmium mobility can sometimes increase due to a decrease in pH and an increase in ionic strength. nih.gov The specific type of phosphate fertilizer also plays a role, as different formulations can have varying effects on soil pH and the formation of soluble cadmium complexes. mdpi.com

Table 1: Factors Influencing Cadmium-Phosphate Formation in Soil

| Factor | Effect on Cadmium Immobilization | Mechanism |

|---|---|---|

| Soil pH | Increased immobilization at neutral to alkaline pH. hep.com.cnnih.gov | Promotes the precipitation of insoluble cadmium phosphates like Cd₃(PO₄)₂. hep.com.cnresearchgate.net |

| Phosphate Concentration | Generally increases immobilization, but can increase mobility at low concentrations. nih.govresearchgate.net | High concentrations lead to precipitation; low concentrations can decrease pH and increase ionic strength. nih.gov |

| Organic Matter | Can form soluble complexes with cadmium, increasing its mobility in acidic soils. hep.com.cn | Complexation with organic acids in the rhizosphere can facilitate plant uptake. hep.com.cnhep.com.cn |

| Clay Minerals and Oxides | Enhance cadmium sorption. nih.gov | Provides surfaces for ion exchange and inner-sphere complexation. nih.gov |

Ecotoxicological Effects and Biological Impacts of Cadmium Exposure

Cadmium is a non-essential and toxic heavy metal that can have severe ecotoxicological effects on living organisms. researchgate.net Its toxicity stems from its ability to disrupt numerous biological processes at the cellular and molecular level, leading to a range of adverse health effects. mdpi.com

Molecular and Cellular Mechanisms of Cadmium Toxicity in Living Organisms

Cadmium exerts its toxic effects through a variety of molecular and cellular mechanisms. It is known to induce oxidative stress, cause DNA damage, trigger programmed cell death (apoptosis) and autophagy, and interfere with cellular signaling pathways. mdpi.comtandfonline.com

A primary mechanism of cadmium toxicity is the induction of oxidative stress. Although cadmium itself is a non-redox metal, meaning it cannot directly generate reactive oxygen species (ROS), it indirectly causes an imbalance between the production of ROS and the antioxidant defense systems of the cell. mdpi.comnih.gov

Cadmium can displace essential redox-active metals like iron and copper from proteins, increasing their free intracellular concentration and potentially leading to Fenton-like reactions that generate highly reactive hydroxyl radicals. mdpi.com It also depletes cellular antioxidants, most notably glutathione (B108866) (GSH), by binding to its sulfhydryl groups. tandfonline.comnih.gov Furthermore, cadmium can inhibit the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase, further compromising the cell's ability to neutralize ROS. nih.govnih.gov The mitochondria are a significant site of cadmium-induced ROS production, as cadmium can disrupt the electron transport chain. mdpi.comnih.gov This overproduction of ROS leads to damage of cellular components, including lipids, proteins, and DNA. nih.govnih.gov

Cadmium is classified as a human carcinogen. nih.govwww.gov.uk Its carcinogenic effects are closely linked to its ability to induce DNA damage and interfere with DNA repair mechanisms. nih.govmedsci.org The oxidative stress induced by cadmium is a major contributor to this DNA damage, causing single- and double-strand breaks and oxidative lesions to DNA bases. nih.govharvard.edu

While direct interaction of cadmium with DNA is minimal, it indirectly impacts genomic stability. nih.gov Cadmium has been shown to inhibit various DNA repair pathways, including base excision repair and mismatch repair. tandfonline.comnih.gov This inhibition of DNA repair can lead to the accumulation of mutations and genomic instability, which are hallmarks of cancer. nih.govmedsci.org For instance, cadmium can inhibit the binding of proteins essential for recognizing DNA damage. nih.gov

Cadmium can induce both apoptosis (programmed cell death) and autophagy in cells. oup.comnih.gov The induction of these processes is a key aspect of its cytotoxicity. The relationship between cadmium-induced autophagy and apoptosis is complex, with autophagy sometimes acting as a pro-survival mechanism at low cadmium concentrations and a pro-death mechanism at higher concentrations. oup.comoup.com

The induction of apoptosis by cadmium often involves the mitochondrial pathway. mdpi.com Cadmium-induced oxidative stress can lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. proquest.com This triggers a cascade of events involving caspases, a family of proteases that execute the apoptotic program. proquest.com

Cadmium also triggers autophagy, a cellular process involving the degradation of cellular components within lysosomes. nih.gov The signaling pathways for both cadmium-induced autophagy and apoptosis can be mediated by an increase in intracellular calcium levels. oup.comproquest.com This elevation in calcium can activate various downstream signaling molecules that lead to either autophagy or apoptosis. proquest.com

Cadmium can significantly disrupt cellular signaling pathways by altering protein phosphorylation, a key mechanism for regulating protein function. mdpi.com It can interfere with the activity of kinases and phosphatases, the enzymes that add and remove phosphate groups from proteins, respectively.

One of the major signaling pathways affected by cadmium is the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govjst.go.jp Cadmium exposure can lead to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK. nih.gov The activation of these pathways is often associated with the cellular response to stress and can lead to apoptosis. nih.gov

Table 2: Summary of Molecular and Cellular Effects of Cadmium

| Effect | Key Mechanisms |

|---|---|

| Oxidative Stress | Indirect generation of ROS, depletion of glutathione, inhibition of antioxidant enzymes. tandfonline.commdpi.comnih.gov |

| DNA Damage | Induction of single- and double-strand breaks, inhibition of DNA repair pathways. nih.govharvard.edu |

| Apoptosis | Mitochondrial dysfunction, caspase activation, involvement of calcium signaling. mdpi.comproquest.com |

| Autophagy | Triggered by cellular stress, regulated by calcium signaling, complex interplay with apoptosis. oup.comproquest.com |

| Protein Phosphorylation and Signaling | Activation of MAPK pathways (JNK, p38), interference with NF-κB and p53 pathways. nih.govnih.gov |

Inhibition of Cellular Respiration and Enzyme Activity

Cadmium, a non-essential heavy metal, significantly impairs cellular respiration and enzyme function. Its toxicity often stems from its ability to bind to sulfhydryl (-SH) groups in enzymes, deforming their active sites and rendering them inactive chesci.com. Cadmium ions can disrupt mitochondrial processes, which are central to cellular energy production.

In mitochondria, cadmium has been shown to inhibit the electron transport chain (ETC), thereby impeding cellular respiration. Specifically, it can interfere with the function of Complex I and Complex III of the ETC nih.govfrontiersin.org. This interference disrupts the electron flow, leading to a reduction in ATP synthesis and an increase in the production of reactive oxygen species (ROS) nih.govfrontiersin.orgresearchgate.net. The accumulation of ROS can, in turn, cause oxidative stress and damage to cellular components, including lipids, proteins, and DNA researchgate.net. Studies on rat heart mitochondria have demonstrated that cadmium chloride acts as a potent inhibitor of pyruvate-malate-supported respiration, with a determined 50% inhibitory dose (ID50) of 4.2 µM nih.gov. This inhibition of mitochondrial respiration suggests a potential mechanism for the cardiotoxic effects of cadmium exposure nih.gov.

Furthermore, cadmium is a potent inhibitor of various enzymes. It has been identified as a strong inhibitor of PPM phosphatases, such as PPM1A and PPM1G, by targeting their M1 metal ion binding site nih.gov. By inhibiting these phosphatases, cadmium can disrupt critical signaling pathways within the cell, including the MAPK and AKT signaling pathways nih.gov. Additionally, cadmium exposure can suppress the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which are crucial for cellular defense against oxidative stress nih.gov. This suppression further exacerbates the cellular damage caused by ROS. Cadmium can also inhibit Ca2+ pumps by interacting with their thiol groups, leading to impaired calcium homeostasis nih.gov.

Table 1: Effect of Cadmium Chloride on Rat Heart Mitochondrial Respiration

Compound Parameter Value Reference Cadmium Chloride ID50 for State 3 Respiration 4.2 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8lBnQlgfxsshGWV5UYxl1mWWo2xq8aspZMPohAv6EXYuP9_aczwZzVF59Kcw_QS4YgH6k7C0L0STXOVQRXkNMx4ztmAk9DoacYQc41ElqIdn8f3IsDz_tp03BvAEdKEycpkI%3D)] Sodium Atractyloside ID50 for State 3 Respiration 1.8 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8lBnQlgfxsshGWV5UYxl1mWWo2xq8aspZMPohAv6EXYuP9_aczwZzVF59Kcw_QS4YgH6k7C0L0STXOVQRXkNMx4ztmAk9DoacYQc41ElqIdn8f3IsDz_tp03BvAEdKEycpkI%3D)] Potassium Cyanide ID50 for State 3 Respiration 16 µM [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8lBnQlgfxsshGWV5UYxl1mWWo2xq8aspZMPohAv6EXYuP9_aczwZzVF59Kcw_QS4YgH6k7C0L0STXOVQRXkNMx4ztmAk9DoacYQc41ElqIdn8f3IsDz_tp03BvAEdKEycpkI%3D)]

Physiological and Biochemical Responses in Plants under Cadmium Stress

Alterations in Plant Growth, Photosynthesis, and Transpiration

Photosynthesis is particularly sensitive to cadmium toxicity cas.cz. Cadmium interferes with this vital process through multiple mechanisms. It can lead to a decrease in chlorophyll (B73375) content, disrupt the ultrastructure of chloroplasts, and impair the efficiency of the photosystem II (PSII) electron transport chain mdpi.com. Furthermore, cadmium can inhibit the activity of key enzymes involved in carbon fixation, such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) mdpi.com. These disruptions collectively result in a reduced net photosynthetic rate mdpi.commdpi.comcas.czmdpi.com. Studies on soybean have shown that cadmium stress significantly suppresses the net photosynthetic rate mdpi.com.

Transpiration, the process of water movement through a plant and its evaporation from aerial parts, is also negatively affected by cadmium. Cadmium-induced stress can lead to stomatal closure, which in turn reduces the transpiration rate and stomatal conductance mdpi.comcas.czmdpi.com. In soybean, exposure to cadmium resulted in a significant reduction in the transpiration rate mdpi.com.

Table 2: Impact of Cadmium on Soybean Seedling Growth and Photosynthesis

Cadmium Concentration (µM) Root Biomass Reduction (%) Shoot Biomass Reduction (%) Net Photosynthetic Rate Transpiration Rate Reference 50 32 21 Decreased Decreased [ cas.cz(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELuUCnHuJstKSsAfhWDGy3VFmTJiYHFH87oEy-IB1lmM_RlStbLNJVxlQSMP_pQu6W2Cor3l7m7j-hA5YOhgSzGvVW8rUMoJyI4RfB14Cx76XpPoAlk9aQHFwZJfPXWWhu0zlXigq6WA%3D%3D)] 100 47 29 Decreased Decreased [ cas.cz(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELuUCnHuJstKSsAfhWDGy3VFmTJiYHFH87oEy-IB1lmM_RlStbLNJVxlQSMP_pQu6W2Cor3l7m7j-hA5YOhgSzGvVW8rUMoJyI4RfB14Cx76XpPoAlk9aQHFwZJfPXWWhu0zlXigq6WA%3D%3D)]

Activation of Antioxidant Defense Systems

To counteract the oxidative stress induced by cadmium, plants activate a complex antioxidant defense system. This system comprises both enzymatic and non-enzymatic components that work to scavenge reactive oxygen species (ROS) and protect cellular structures from oxidative damage. The primary enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) mdpi.com.

Upon exposure to cadmium, the activities of these antioxidant enzymes are often enhanced as a defense response. For example, in soybean plants under cadmium stress, the application of phosphorus was found to significantly enhance the activities of SOD, POD, and CAT mdpi.com. This suggests that adequate phosphorus nutrition can bolster the plant's ability to cope with cadmium-induced oxidative stress. Similarly, in rice, cadmium stress leads to the upregulation of antioxidant enzyme activities to mitigate oxidative injury mdpi.com.

However, the response of the antioxidant system can vary depending on the plant species, the concentration of cadmium, and the duration of exposure. While low levels of cadmium may stimulate antioxidant enzyme activity, high concentrations can lead to the inhibition of these enzymes, overwhelming the plant's defense capacity and resulting in cellular damage mdpi.com.

Detoxification Mechanisms (e.g., Phytochelatins)

A primary mechanism for cadmium detoxification in plants is the chelation of cadmium ions by specific ligands, followed by their sequestration into vacuoles, which isolates the toxic metal from sensitive cellular components. Phytochelatins (PCs) are a family of cysteine-rich peptides that play a central role in this process mdpi.com.

The synthesis of phytochelatins is induced by the presence of heavy metal ions, with cadmium being a particularly strong inducer mdpi.com. These peptides are enzymatically synthesized from glutathione (GSH) by the enzyme phytochelatin (B1628973) synthase (PCS) mdpi.com. Once synthesized, phytochelatins bind to cadmium ions in the cytosol, forming stable cadmium-phytochelatin complexes. These complexes are then transported into the vacuole, effectively removing free cadmium ions from the cytoplasm and reducing their toxicity mdpi.comresearchgate.net.

The importance of phytochelatins in cadmium detoxification is highlighted by studies on mutants deficient in phytochelatin synthase. These mutants exhibit hypersensitivity to cadmium, demonstrating the crucial role of PCs in protecting plant cells from cadmium-induced damage mdpi.com. The synthesis of these sulfur-containing compounds is a demand-driven process, with cadmium exposure leading to an increased synthesis of phytochelatins in both roots and shoots nih.govresearchgate.netresearchgate.net.

Interactions with Essential Plant Nutrients (e.g., Phosphorus, Zinc, Calcium, Nitrogen)

Cadmium's interaction with essential plant nutrients is a critical aspect of its ecotoxicology. These interactions can be either antagonistic, where the presence of one element inhibits the uptake or translocation of the other, or synergistic.

Zinc: Cadmium and zinc are chemically similar divalent cations, which leads to competitive interactions for uptake and transport systems in plants tandfonline.comresearchgate.netmdpi.comnih.gov. Generally, an increased concentration of zinc in the soil can reduce the uptake and translocation of cadmium in plants due to this competition tandfonline.comresearchgate.netnih.gov. This antagonistic relationship suggests that ensuring adequate zinc nutrition can be a strategy to reduce cadmium accumulation in crops. However, under certain conditions, synergistic effects have also been reported, where high levels of zinc in combination with cadmium can exacerbate oxidative stress nih.gov.

Calcium: Calcium can also have an antagonistic effect on cadmium uptake. Due to their similar ionic radii, calcium and cadmium ions can compete for binding sites on root cell walls and for transport across cell membranes mdpi.comnih.gov. Supplementing with calcium can, therefore, reduce cadmium accumulation in plants mdpi.comnih.govresearchgate.net.

Nitrogen: The form of nitrogen available to plants can influence cadmium uptake. Some studies suggest that ammonium-based fertilizers may increase cadmium bioavailability and uptake, while nitrate-based fertilizers might have the opposite effect nih.gov.

Effects on Microbial Communities and Enzyme Activity in Environmental Systems

Soil enzyme activities are often used as sensitive indicators of soil health and can be significantly affected by heavy metal contamination nih.govmdpi.com. Cadmium can inhibit the activity of various soil enzymes, including urease, protease, and phosphatase mdpi.comresearchgate.net. This inhibition occurs because cadmium ions can bind to the active sites of enzymes or denature the enzyme protein, thus impairing their function hep.com.cn. The reduction in enzyme activity can slow down crucial biogeochemical processes like nitrogen and phosphorus cycling frontiersin.orgicm.edu.pl.

Interestingly, some studies have reported a "hormesis" effect, where low concentrations of cadmium can stimulate the activity of certain soil enzymes, while higher concentrations are inhibitory mdpi.com. For example, a study observed hormesis in urease, denitrification enzyme, dehydrogenase, and alkaline phosphatase activities at 24 hours of exposure to low doses of cadmium mdpi.com. The response of soil microbial communities and enzyme activities to cadmium contamination is complex and depends on factors such as the concentration of cadmium, soil properties, and the duration of exposure.

Table 3: Effect of Cadmium on Soil Enzyme Activities

Enzyme Effect of Cadmium Contamination Reference Urease Inhibition at high concentrations, potential for hormesis at low concentrations. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQoXa6o3FHN56VRAmrjE2Y-5nZ0kAf1DN0K0Mwwx851SXJu2mCDen5LZjU2k0NfPeyqnT_IzyZ8va2JpnDR7LRHfHb1DLHllVmpSfOEAEM-MQ_q37kCfL58ZvZc8DhZbnf_4t_)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH72DOaEYX6KownoOOgzKdx4ugIS0phczFRlVFZDETYo2Uz0uJCLR_02O0XCJAQi0zN6TkPc6yzJIvAkL0Q83INBJ9g-KNQyn-7C762WSdfej_OnzeWTor8aBj61aZy96GdtQ%3D%3D)] Protease Inhibition. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQoXa6o3FHN56VRAmrjE2Y-5nZ0kAf1DN0K0Mwwx851SXJu2mCDen5LZjU2k0NfPeyqnT_IzyZ8va2JpnDR7LRHfHb1DLHllVmpSfOEAEM-MQ_q37kCfL58ZvZc8DhZbnf_4t_)] Catalase Variable effects, can be inhibited. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQoXa6o3FHN56VRAmrjE2Y-5nZ0kAf1DN0K0Mwwx851SXJu2mCDen5LZjU2k0NfPeyqnT_IzyZ8va2JpnDR7LRHfHb1DLHllVmpSfOEAEM-MQ_q37kCfL58ZvZc8DhZbnf_4t_)] Phosphatase Inhibition. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQoXa6o3FHN56VRAmrjE2Y-5nZ0kAf1DN0K0Mwwx851SXJu2mCDen5LZjU2k0NfPeyqnT_IzyZ8va2JpnDR7LRHfHb1DLHllVmpSfOEAEM-MQ_q37kCfL58ZvZc8DhZbnf_4t_)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTSqk8ocPuqUTqBgrhgsemAXZopT2SJ5PtpFDqExOD4IJ6AYy7tM9kwyQtmKOJmnJ2Cwbr6O5nbpIeId3DBEqLq5fVd4cgo3YUqzrP6UFZBYHqGQaHvIGeAOtDeNR4Xh9_I2zYno6pC1o7nTpdFbq1IXWHWkKirKqVSIJtoNzsYc5ROsEwKEdUupOLVoFogyyat_aiGMY9ejxWAvTe8jAd6dfvLAGfspTvhKJhJFOuHA9RsFSm2nhFbuoOCJaqUfnCdcShdg9lBTNZBoEARM_uDKVj9fbUxsEFGcqDGdggMFDMXoss1_9rn81-mfdY9Dx5-eHfKwuEFyGvRxkoSJYqQak2z3kay4Fc)] Denitrification enzyme Potential for hormesis at low concentrations. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH72DOaEYX6KownoOOgzKdx4ugIS0phczFRlVFZDETYo2Uz0uJCLR_02O0XCJAQi0zN6TkPc6yzJIvAkL0Q83INBJ9g-KNQyn-7C762WSdfej_OnzeWTor8aBj61aZy96GdtQ%3D%3D)] Dehydrogenase Potential for hormesis at low concentrations. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH72DOaEYX6KownoOOgzKdx4ugIS0phczFRlVFZDETYo2Uz0uJCLR_02O0XCJAQi0zN6TkPc6yzJIvAkL0Q83INBJ9g-KNQyn-7C762WSdfej_OnzeWTor8aBj61aZy96GdtQ%3D%3D)]

Remediation Strategies for Cadmium Contamination Leveraging Phosphate Chemistry

Phosphate-Induced Immobilization and Passivation of Cadmium in Contaminated Media

The in-situ immobilization of cadmium in contaminated soils and other media using phosphate-based materials is a widely studied remediation technique. This approach aims to reduce the bioavailability and mobility of cadmium by converting it into more stable, less soluble forms, thereby mitigating its risk to ecosystems and human health. The primary mechanisms involve the precipitation of cadmium-phosphate minerals and enhanced adsorption onto soil particles.

Mechanisms of Cadmium-Phosphate Mineral Precipitation (e.g., Cd₃(PO₄)₂ formation)

The application of phosphate (B84403) to cadmium-contaminated soil can lead to the formation of insoluble cadmium-phosphate minerals, effectively locking the cadmium in a non-bioavailable form. The primary mechanism is the precipitation of cadmium phosphate, most notably as Cd₃(PO₄)₂. This process is governed by the chemical equilibrium in the soil solution. When phosphate is added, the concentration of phosphate ions (PO₄³⁻) increases, leading to the supersaturation of cadmium phosphate minerals and their subsequent precipitation.

The formation of cadmium phosphate precipitates is highly dependent on the soil's pH. In acidic conditions (pH < 5.00), the formation of Cd₅H₂(PO₄)₄·4H₂O has been observed. nih.gov As the pH approaches neutrality (around 7.00), a mixture of cadmium phosphates, including Cd(H₂PO₄)₂, Cd₃(PO₄)₂, and Cd₅H₂(PO₄)₄·4H₂O, can be formed. nih.gov In alkaline conditions (pH > 8.50), the formation of amorphous cadmium phosphates is more likely. nih.gov

Evaluation of Different Phosphate Material Types and Application Rates for Cadmium Reduction

The effectiveness of cadmium immobilization varies significantly with the type of phosphate material used and its application rate. A range of phosphate sources, from commercial fertilizers to chemical reagents, have been evaluated for their efficacy.

| Phosphate Material | Efficacy in Cadmium Reduction | Observations |

| Dipotassium Phosphate (K₂HPO₄) | High | Most effective in reducing plant-available cadmium due to a significant increase in soil pH and negative charge. nih.govuest.grciheam.org |

| Monopotassium Phosphate (KH₂PO₄) | Moderate to High | Significantly decreases extractable cadmium concentrations with increasing application rates. nih.govuest.grciheam.org |